2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-
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Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo-: is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Amination: Introduction of the amino group at the 4-position is achieved through nucleophilic substitution reactions.
Oxidation: The 2-position is oxidized to introduce the oxo group.
Formylation: The formyl group is introduced at the 3-position using formylation reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Key parameters such as temperature, pressure, and pH are meticulously controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-
- 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-
- 1-Oxo-1H-2-benzopyran-3-carboxaldehyde
Uniqueness
2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- is unique due to the presence of both the amino and oxo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-amino-2-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZHBMTZROFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356245 |
Source
|
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136806-18-3 |
Source
|
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 4-amino-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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